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Compound of Interest

Compound Name: Dibenzoxazepine

Cat. No.: B10770217

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prominent synthetic
methodologies for the formation of the dibenzoxazepine ring, a key scaffold in numerous
biologically active compounds. This document details several powerful synthetic strategies,
including classical condensation reactions, modern cross-coupling techniques, and
multicomponent reactions. Each section includes a summary of the method, a detailed
experimental protocol for a representative reaction, and quantitative data to facilitate
comparison and selection of the most suitable method for a given research objective.

Condensation of o-Aminophenol with o-
Halobenzaldehydes followed by Cyclization

This classical approach provides a straightforward route to the dibenz[b,f][1][2]oxazepine core.
The synthesis involves an initial condensation of an o-aminophenol with an o-
halobenzaldehyde to form a Schiff base. The subsequent intramolecular cyclization is typically
achieved by converting the Schiff base to its potassium salt and heating in a polar aprotic
solvent.

Quantitative Data
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. Melting
Entry R1 R2 R3 Yield (%) .
Point (°C)
1 H H H 72 72-73
2 8-Cl H H 70 112
3 6-Cl H H 70 120
4 7-NO2 H H 68 230

Data sourced from a study by Gutch and Acharya, where the cyclization of the potassium salt
of the Schiff's base was carried out in DMSO at 120°C.[3]

Experimental Protocol: Synthesis of Dibenz[b,f][1]
[2]oxazepine

Step 1: Condensation

¢ A mixture of o-aminophenol (1.09 g, 10 mmol) and o-chlorobenzaldehyde (1.40 g, 10 mmol)
in methanol (25 mL) is refluxed for 4 hours.

e The reaction mixture is then cooled to room temperature, and the solvent is removed under
reduced pressure to yield the crude Schiff base.

Step 2: Salt Formation and Cyclization

The crude Schiff base is dissolved in dry dimethyl sulfoxide (DMSO, 30 mL).

e Potassium hydroxide (0.56 g, 10 mmol) is added, and the mixture is stirred at room
temperature for 30 minutes to form the potassium salt.

e The reaction mixture is then heated to 120°C and maintained at this temperature for 6 hours.

[3]

 After cooling, the mixture is poured into ice-cold water (100 mL) and the resulting precipitate
is collected by filtration.
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e The crude product is washed with water, dried, and purified by recrystallization from ethanol
to afford the pure dibenz[b,f][1][2]oxazepine.

Reaction Workflow
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Caption: Workflow for the synthesis of dibenz[b,f][1][2]oxazepine.

Ullimann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be employed to form the
dibenzoxazepine ring system through the formation of C-O and C-N bonds. A double Ulimann
coupling reaction has been reported for the synthesis of more complex dibenzo[b,flimidazo[1,2-
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d][1][2]oxazepine derivatives.[4] This method is particularly useful for constructing highly
substituted derivatives.

Quantitative Data for Dibenzo[b,flimidazo[1,2-d][1]

. ves
Entry Ar R Yield (%)
1 4-MeC6H4 H 85
2 4-MeOC6H4 H 82
3 4-FC6H4 H 88
4 4-CIC6H4 H 90
5 4-BrC6H4 H 92
6 Ph 4-Me 83
7 Ph 4-tBu 80
8 Ph 4-F 86
9 Ph 4-Cl 89
10 Ph 3,5-di-Me 81

Reaction conditions: 4,5-diaryl-2-(2-bromophenyl)-1H-imidazole, 2-bromophenol, Cul (20
mol%), o-phenanthroline (40 mol%), Cs2CO3 (3.0 equiv.), DMF, 120°C, 24 h.[4]

Experimental Protocol: Synthesis of
Dibenzo[b,flimidazo[1,2-d][1][2]oxazepine Derivative

e To a screw-capped tube is added 4,5-di(p-tolyl)-2-(2-bromophenyl)-1H-imidazole (0.2 mmol),
2-bromophenol (0.3 mmol), copper(l) iodide (0.04 mmol), o-phenanthroline (0.08 mmol), and
cesium carbonate (0.6 mmol).

e The tube is evacuated and backfilled with argon three times.

e Anhydrous DMF (2 mL) is added, and the tube is sealed.
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e The reaction mixture is stirred at 120°C for 24 hours.

o After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and
filtered through a pad of Celite.

e The filtrate is washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous
sodium sulfate, and concentrated under reduced pressure.

e The crude product is purified by column chromatography on silica gel to afford the desired
dibenzo[b,flimidazo[1,2-d][1][2]oxazepine derivative.[4]

Reaction Scheme
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Caption: Ullmann condensation for dibenzoxazepine synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for
the formation of C-N bonds.[5][6][7] This method can be applied to the synthesis of
dibenzoxazepines, typically involving an intramolecular cyclization of a suitably functionalized
precursor. A general and efficient protocol for the synthesis of dibenzodiazepines and
dibenzooxazepines has been developed using this strategy.[2]

Quantitative Data for Dibenzooxazepine Synthesis
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Entry R1 R2 Yield (%)
1 H H 85
2 4-OMe H 82
3 4-CF3 H 78
4 2-Me H 88
5 H 5-Cl 80

Reaction conditions: Diaryl ether precursor, Pd2(dba)3, t-BuDavePhos (L3), NaOt-Bu,
ammonia, 85°C.[2]

Experimental Protocol: Synthesis of Dibenzooxazepine

via Buchwald-Hartwig Amination

o A flame-dried Schlenk tube is charged with the diaryl ether precursor (0.5 mmol), Pd2(dba)3
(0.01 mmoal), t-BuDavePhos (0.02 mmol), and sodium tert-butoxide (0.7 mmol).

e The tube is evacuated and backfilled with argon.
o Dioxane (2 mL) and a solution of ammonia in dioxane (1.0 M, 1.0 mL, 1.0 mmol) are added.
e The Schlenk tube is sealed, and the reaction mixture is stirred at 85°C for 12 hours.

 After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL)
and filtered through a short pad of silica gel.

e The filtrate is concentrated under reduced pressure, and the residue is purified by flash
column chromatography to give the desired dibenzooxazepine.[2]

Catalytic Cycle
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Caption: Buchwald-Hartwig amination catalytic cycle.
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Isocyanide-Based Multicomponent Reactions (I-
MCRS)

Isocyanide-based multicomponent reactions, such as the Ugi reaction, provide an efficient and
atom-economical approach to complex molecular scaffolds. This strategy has been
successfully applied to the synthesis of pyrrole-fused dibenzoxazepine derivatives.[8][9] The
reaction typically proceeds under mild, often solvent- and catalyst-free conditions.

Quantitative Data for Pyrrole-Fused Dibenzoxazepine

Synthesis

| Entry | R1 | R2 | R3 | Yield (%) | |--|-—|-—-|]--| | 1| Ph |H | CN | 70| | 2 | 4-MeC6H4 | H| CN |
75| 3| 4-MeOC6H4 |H|CN |78 || 4| 4-NO2C6H4 |H | CN |85 |5 | 4-CIC6H4 | H| CN | 82
||6|Ph|Me|CN|68]|7]|Ph|H|CO2Me|65|

Reaction conditions: Dibenzoxazepine imine (0.50 mmol), gem-diactivated olefin (0.55 mmol),
isocyanide (0.55 mmol), solvent-free, 100°C, 2 h.[8][9]

Experimental Protocol: Synthesis of a Pyrrole-Fused
Dibenzoxazepine

o A mixture of the dibenzoxazepine imine (0.50 mmol), 2-benzylidenemalononitrile (0.55
mmol), and cyclohexyl isocyanide (0.55 mmol) is placed in a round-bottom flask.

o The flask is placed in an oil bath preheated to 100°C.
e The reaction mixture is stirred for 2 hours, with the progress monitored by TLC.
» After completion, the reaction mixture is cooled to room temperature.

e The crude product is purified by column chromatography on silica gel (eluent: n-hexane/ethyl
acetate) to afford the pure pyrrole-fused dibenzoxazepine.[8][9]

Reaction Mechanism
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Caption: Proposed mechanism for the I-MCR synthesis.

Signaling Pathways of Biologically Active
Dibenzoxazepines

Chlorinated dibenzoxazepine derivatives are known to interact with various G-protein coupled

receptors (GPCRSs), leading to their diverse pharmacological effects, including antipsychotic

and antihistaminic activities.[1]
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Caption: Inhibitory signaling of the Dopamine D2 receptor.
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Caption: Excitatory signaling of the 5-HT2A receptor.

Histamine H1 Receptor Signaling Pathway
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Caption: Pro-inflammatory signaling of the Histamine H1 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. benchchem.com [benchchem.com]
. Strategies in the synthesis of dibenzo[b,flheteropines - PMC [pmc.ncbi.nlm.nih.gov]

. researchgate.net [researchgate.net]

. Buchwald—Hartwig amination - Wikipedia [en.wikipedia.org]
. research.rug.nl [research.rug.nl]

1
2
3
e 4. researchgate.net [researchgate.net]
5
6
7. jk-sci.com [jk-sci.com]
8

. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine
derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nim.nih.gov]

e 9. BJOC - Synthesis of pyrrole-fused
dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based
multicomponent reactions [beilstein-journals.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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